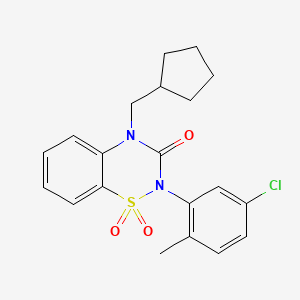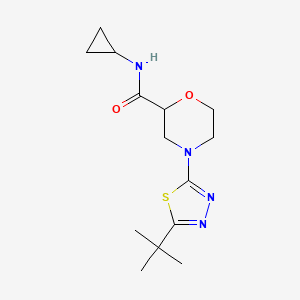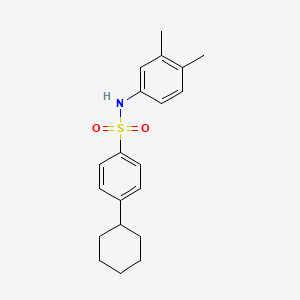![molecular formula C19H22N6 B12269248 3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269248.png)
3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a piperazine ring, a pyrazole ring, and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-methylbenzyl chloride with piperazine under basic conditions.
Formation of the Pyrazole Derivative: The pyrazole ring is synthesized separately by reacting hydrazine with a suitable diketone.
Coupling Reaction: The final step involves coupling the piperazine and pyrazole derivatives with a pyridazine precursor under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylpiperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(4-Arylpiperazin-1-yl)cinnolines: Studied for their antifungal and antitumor activities.
Uniqueness
3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of piperazine, pyrazole, and pyridazine rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H22N6 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
InChI |
InChI=1S/C19H22N6/c1-16-4-2-5-17(14-16)15-23-10-12-24(13-11-23)18-6-7-19(22-21-18)25-9-3-8-20-25/h2-9,14H,10-13,15H2,1H3 |
Clave InChI |
GBOHCFPUWOCHFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269176.png)
![3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12269182.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B12269188.png)
![2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12269193.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269195.png)
![4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269205.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269209.png)
![3-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12269217.png)

![3-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269230.png)
![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12269236.png)

amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12269243.png)

